![molecular formula C17H25BrN2O B4975345 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4975345.png)
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BRL-15572 belongs to the class of piperidinecarboxamide compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for future drug development.
Mecanismo De Acción
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a selective antagonist of the α2δ subunit of voltage-gated calcium channels, which are involved in the release of neurotransmitters in the brain. By blocking the α2δ subunit, 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide reduces the release of glutamate, a neurotransmitter that is associated with anxiety and depression.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the levels of certain neurotransmitters in the brain, and reducing the activity of certain brain regions that are associated with anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is that it has a unique mechanism of action that makes it a promising candidate for drug development. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, including:
1. Studying its effects in humans to determine its potential as a therapeutic agent for anxiety and depression.
2. Investigating its effects on other neurotransmitter systems in the brain to better understand its mechanism of action.
3. Developing more selective and potent α2δ antagonists based on the structure of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide.
4. Studying the potential of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
In conclusion, 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for future drug development. Further research is needed to determine its potential as a therapeutic agent in humans and to develop more selective and potent α2δ antagonists based on its structure.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, starting with the reaction of 3-bromobenzyl chloride with diethylamine to form 1-(3-bromobenzyl)-N,N-diethylamine. This intermediate is then reacted with piperidinecarboxylic acid to form 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Several studies have shown that 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O/c1-3-20(4-2)17(21)15-8-6-10-19(13-15)12-14-7-5-9-16(18)11-14/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOUTBBZYWMAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.